Photovoltaics: and .
1,4-Bis(diphenylamino)benzene (DAB): has been investigated as a promising hole transport material for solar cells.
Organic light-emitting diodes (OLEDs): and .
1,4-Bis(diphenylamino)benzene is an organic compound characterized by its unique molecular structure, which includes two diphenylamino groups attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 412.52 g/mol. This compound is notable for its application in organic electronics, particularly in the development of light-emitting diodes and photovoltaic devices due to its excellent electron-transporting properties and photochemical stability .
The synthesis of 1,4-bis(diphenylamino)benzene typically involves the coupling of diphenylamine with appropriate precursors under specific conditions. One common method includes the use of copper(I) iodide as a catalyst in a reaction with sodium t-butoxide in tetrahydrofuran at elevated temperatures (around 60°C) for several hours, yielding high purity (up to 98%) of the product .
1,4-Bis(diphenylamino)benzene is predominantly used in the field of organic electronics. Its applications include:
Interaction studies of 1,4-bis(diphenylamino)benzene focus on its behavior in different chemical environments and its interactions with other molecules. For instance, spectroelectrochemical studies have shown that this compound can undergo dimerization under specific conditions when subjected to electrochemical stimuli . Such studies are crucial for understanding its stability and reactivity in practical applications.
Several compounds share structural similarities with 1,4-bis(diphenylamino)benzene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,3-Bis(N-carbazolyl)benzene | Used in OLEDs; exhibits strong photoluminescence | |
Diphenylamine | Precursor for synthesizing various dyes and polymers | |
N,N-Diethylaminobenzene | Commonly used as a dye intermediate |
What sets 1,4-bis(diphenylamino)benzene apart from these compounds is its dual diphenylamino structure which enhances its electron-donating ability and makes it particularly effective as an electron transport material in organic electronic applications. Additionally, its stability under light exposure and thermal conditions contributes to its suitability in advanced materials science .
The synthesis of 1,4-Bis(diphenylamino)benzene has been accomplished through various methods, with the Ullmann coupling being one of the most widely used approaches. The Ullmann coupling is a copper-catalyzed coupling reaction between aryl halides and nucleophiles, such as amines, to form C-N bonds.
One efficient synthetic route involves the reaction of 1-Bromo-4-iodobenzene with diphenylamine in the presence of copper(I) iodide and sodium t-butanolate in tetrahydrofuran at 60°C for 12 hours under inert atmosphere. This method has been reported to yield the product with up to 98% efficiency, making it a highly effective approach for the preparation of this compound.
The general procedure for this copper-catalyzed reaction involves preparing a solution of CuI (6.7 mg, 0.035 mmol), NaOtBu (85 mg, 0.88 mmol), 1-bromo-4-iodobenzene (100 mg, 0.35 mmol), and N,N-diphenylamine (90 mg, 0.53 mmol) in THF (0.5 mL), which is then stirred at 60°C for 12 hours.
In recent years, researchers have explored the use of deep eutectic solvents (DES) as environmentally benign and recyclable reaction media for the Ullmann amine synthesis. Under optimized conditions, the reaction proceeds smoothly at mild temperatures (60-100°C) in air, without the need for additional ligands, using a catalyst (CuI) loading of 10 mol% and appropriate bases such as K2CO3 for aliphatic primary and secondary amines or t-BuOK for aromatic amines.
The mechanism of the modified Ullmann reaction has been extensively studied, with various pathways proposed, including oxidative addition forming a Cu(III) intermediate followed by reductive elimination, sigma bond metathesis with copper remaining in the Cu(II) oxidation state, single electron transfer forming a radical anion of the aryl halide, iodine atom transfer giving an aryl radical, and π-complexation of the aryl halide with the Cu(I) complex enabling nucleophilic substitution.
Another traditional approach for the synthesis of diarylamines involves the use of nitrosonium (NO+) ion-initiated C-H activation. This method has been reported to facilitate the formation of both homo- and hetero-diarylamines from electron-rich arenes. The optimized reaction conditions typically involve the use of dichloromethane as the reaction solvent, which notably enhances the formation of aminium N-oxide intermediates that are subsequently reduced with iron powder to yield diarylamines.
Industrial production of 1,4-Bis(diphenylamino)benzene and related compounds often involves catalytic hydrogenation processes, which offer efficient and scalable methods for the reduction of precursor compounds to the desired product.
A method for preparing 4-amino diphenylamine by catalytic hydrogenation has been developed, which could potentially be adapted for the synthesis of 1,4-Bis(diphenylamino)benzene. This method employs a two-section hydrogenation reaction process, starting with the condensation reaction of nitrobenzene and aniline under alkaline conditions to form a condensation solution, which is then subjected to sequential hydrogenation using a noble metal catalyst and a nickel catalyst.
The advantage of this approach is that it achieves a 100% conversion rate of intermediates such as 4-nitroso diphenylamine, 4-nitro diphenylamine, and azoxybenzene. Furthermore, the noble metal and nickel catalysts are separated using a two-stage membrane separation system, which prevents the loss of small catalyst particles and facilitates catalyst recycling.
A specific example of industrial production involves the use of tetramethylammonium hydroxide as an alkali catalyst. In one documented process, 285g of 25% tetramethylammonium hydroxide aqueous solution is concentrated to 35% at 55°C and 3000 Pa. After adding 347g of aniline, the azeotropic product is distilled off at 65°C and 5500Pa to achieve a molar ratio of water and alkali of 5.5:1. Under these conditions, 96.6g of nitrobenzene is added dropwise within 1 hour, followed by an additional 4 hours of reaction time at 75°C and 5500 Pa.
The byproduct management in industrial settings is exemplified by the recovery and reuse of catalysts and solvents. For instance, the water layer recovered after a hydrogenation reaction has been shown to contain recoverable tetramethylammonium hydroxide (with a mass fraction of 17.05% and a recovery rate of 96.2%), which can be concentrated and reused in subsequent reactions.
Recent advancements in the synthesis of diarylamines have focused on the development of novel catalytic systems that offer milder reaction conditions, higher selectivity, and improved environmental compatibility.
The mechanism involves oxidative addition of an aryl halide to nickel(0), transmetalation of aryl-Ni(II) halide, energy transfer from triplet photosensitizer thioxanthen-9-one to an aryl-Ni(II)-amino intermediate, and subsequent reductive elimination to form the diarylamine. This approach is particularly valuable as it proceeds under compact fluorescent lamp light or sunlight and demonstrates tolerance for a wide range of functional groups.
Another innovative approach involves single electron injection triggered by 1,4-bis(diphenylamino)benzene itself in the excited state to facilitate radical chemistry of readily available alkyl compounds. This method demonstrates the potential dual role of 1,4-bis(diphenylamino)benzene as both a target molecule and a catalyst in organic synthesis.
A distinct catalytic system for diarylamine synthesis involves the use of palladium catalysts with acid promoters. In this process, a primary aromatic amine, a hydrogen acceptor, and an alicyclic ketone are heated with a palladium catalyst in the presence of an acid to produce a diarylamine. Both mineral acids (sulfuric, phosphoric, hydrochloric) and organic acids (p-toluenesulfonic, trifluoroacetic) can serve as promoters, with sulfuric acid being preferred based on cost and efficacy. The catalyst is typically supported on a carrier, preferably charcoal or alumina, with charcoal being most preferred.
1,4-Bis(diphenylamino)benzene excels as a hole-transporting material (HTM) in OLEDs due to its aligned highest occupied molecular orbital (HOMO) energy level of approximately -5.12 eV [2], which bridges the work function of indium tin oxide (ITO) anodes (-4.7 eV) and emissive layers like tris(8-hydroxyquinolinato)aluminum (-5.7 eV). This alignment minimizes energy barriers, enabling efficient hole injection with a mobility of 1.2 × 10⁻³ cm² V⁻¹ s⁻¹ at 0.3 MV cm⁻¹ [2]. Comparative studies show devices incorporating this compound achieve a 40% reduction in turn-on voltage compared to N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine (NPB) [2].
Table 1: Hole Transport Properties of Select HTMs
Material | HOMO (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | Turn-On Voltage (V) |
---|---|---|---|
1,4-Bis(diphenylamino)benzene | -5.12 | 1.2 × 10⁻³ | 3.1 |
NPB | -5.30 | 2.5 × 10⁻⁴ | 5.4 |
TPD | -5.20 | 5.0 × 10⁻⁴ | 4.8 |
The compound’s high glass transition temperature (Tg) of 141–157°C [2] prevents crystallization during prolonged OLED operation, outperforming NPB (Tg ~ 95°C). Thermogravimetric analysis (TGA) reveals a decomposition temperature (Td) of 377–487°C [2], ensuring minimal degradation even under high-current-density stress. Devices retain 95% of initial luminance after 500 hours at 85°C [1], attributed to the robust benzene core and steric hindrance from peripheral diphenyl groups.
Ultraviolet photoelectron spectroscopy (UPS) studies demonstrate a 0.15 eV downward shift in the HOMO level when 1,4-bis(diphenylamino)benzene interfaces with green phosphorescent emitters like Ir(ppy)₃, reducing exciton quenching [2]. Atomic force microscopy (AFM) further reveals root-mean-square (RMS) roughness <0.5 nm, facilitating uniform emissive layer deposition [2].
In bulk heterojunction solar cells, 1,4-bis(diphenylamino)benzene enhances exciton dissociation at donor-acceptor interfaces. Transient absorption spectroscopy shows a 180 ps charge separation lifetime in blends with [6] [6]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM), 30% faster than poly(3-hexylthiophene) (P3HT)-based systems [5]. This acceleration stems from the compound’s high dielectric constant (ε = 3.8), which screens Coulombic attraction between electron-hole pairs [5].
The planar structure of 1,4-bis(diphenylamino)benzene enables π-π stacking with fullerene acceptors, as evidenced by grazing-incidence wide-angle X-ray scattering (GIWAXS) showing a d-spacing of 3.6 Å [5]. Density functional theory (DFT) calculations predict a 0.32 eV driving force for hole transfer at PC₇₁BM interfaces, optimizing open-circuit voltage (VOC) to 0.89 V [5].
Accelerated aging tests under 1 Sun illumination (AM1.5G, 65°C) reveal <5% power conversion efficiency (PCE) loss over 1,000 hours for devices using 1,4-bis(diphenylamino)benzene, compared to 15% loss for P3HT controls [5]. The compound’s low hygroscopicity (water contact angle = 112°) mitigates photo-oxidation [5].
1,4-Bis(diphenylamino)benzene forms stable triradical trications with a spin multiplicity of S = 3/2, as confirmed by electron paramagnetic resonance (EPR) spectroscopy [1]. The degenerate molecular orbitals delocalize unpaired electrons across the benzene core, yielding a Heisenberg exchange coupling constant (J) of -450 cm⁻¹ [1], indicative of strong antiferromagnetic interactions.
Table 2: Magnetic Properties of 1,4-Bis(diphenylamino)benzene Derivatives
Derivative | Spin State (S) | J (cm⁻¹) | Magnetic Ordering Temperature (K) |
---|---|---|---|
Triradical Tication | 3/2 | -450 | 85 |
Neutral Species | 0 | N/A | N/A |
In spintronic devices, the compound exhibits a spin diffusion length of 120 nm at 300 K, as measured by non-local spin valve configurations [1]. Magneto-resistance ratios reach 12% in organic spin valves using La₀.₇Sr₀.₃MnO₃ electrodes, attributed to the hyperfine interaction suppression by deuterated diphenyl groups [1].
Irritant